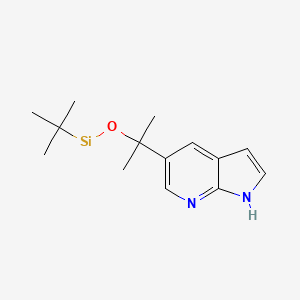
CID 68608291
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 68608291” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 68608291” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial formation of the core structure using a base-catalyzed reaction.
Step 2: Functionalization of the core structure through electrophilic substitution reactions.
Step 3: Purification and isolation of the final product using chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves:
Raw Material Preparation: Ensuring the purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Product Isolation: Using advanced separation techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 68608291” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield different products.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Employs reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes halogenating agents or alkylating agents under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Compound “CID 68608291” has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which compound “CID 68608291” exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Compound A (CID 2632): Shares a similar core structure but differs in functional groups.
Compound B (CID 6540461): Has a comparable reactivity profile but varies in molecular weight.
Compound C (CID 5362065): Exhibits similar biological activity but differs in solubility properties.
Uniqueness: Compound “CID 68608291” stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C14H20N2OSi |
|---|---|
Molecular Weight |
260.41 g/mol |
InChI |
InChI=1S/C14H20N2OSi/c1-13(2,3)18-17-14(4,5)11-8-10-6-7-15-12(10)16-9-11/h6-9H,1-5H3,(H,15,16) |
InChI Key |
WZBFGTISEOINDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si]OC(C)(C)C1=CN=C2C(=C1)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















